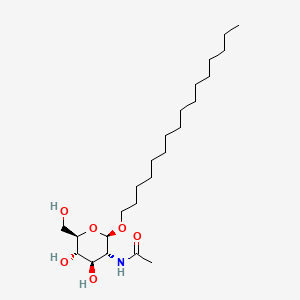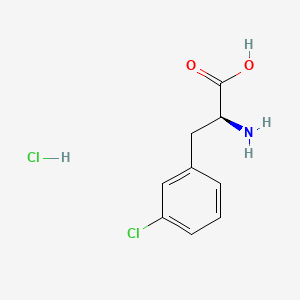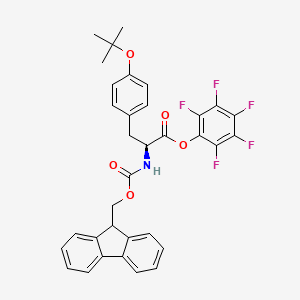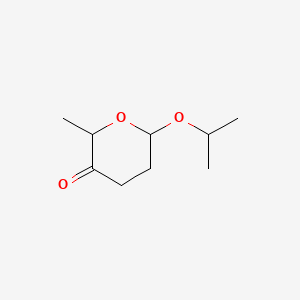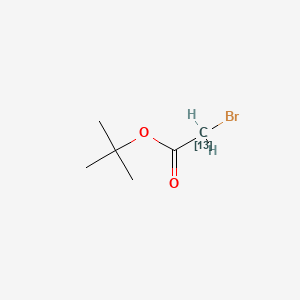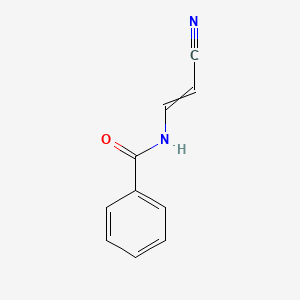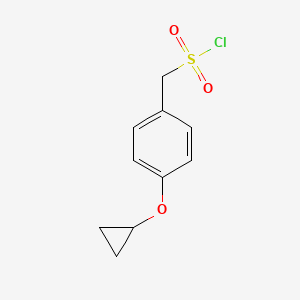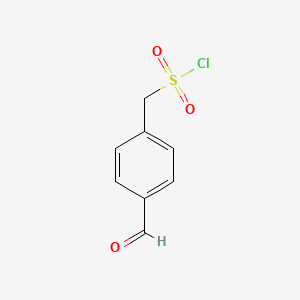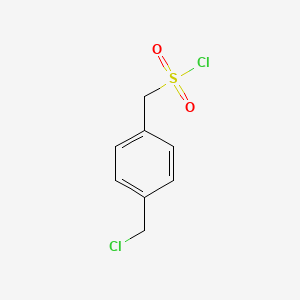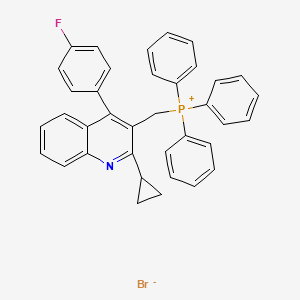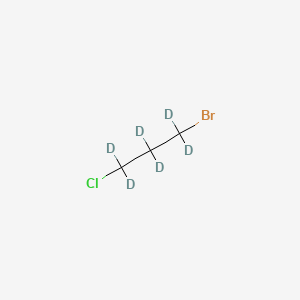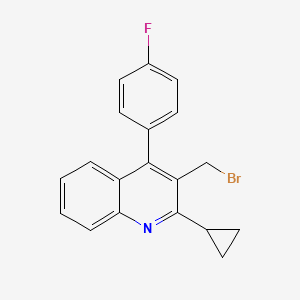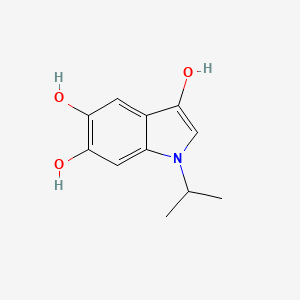
1-Isopropyl-1H-indole-3,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Isopropyl-1H-indole-3,5,6-triol” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is available for research purposes.
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “1-Isopropyl-1H-indole-3,5,6-triol” is characterized by an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Chemical Reactions Analysis
Indole derivatives, including “1-Isopropyl-1H-indole-3,5,6-triol”, show various biologically vital properties . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Isopropyl-1H-indole-3,5,6-triol” include a molecular formula of C11H13NO3 and an average mass of 209.242 Da .
Applications De Recherche Scientifique
Analytical Challenges in Forensic Analysis
1-Isopropyl-1H-indole-3,5,6-triol, due to its structural similarity with substances like 5-(2-Aminopropyl)indole (5-IT) and 3-(2-aminopropyl)indole (α-methyltryptamine, AMT), presents a significant analytical challenge in forensic toxicology. The differentiation between these isomers is crucial for accurate identification in forensic samples, which is particularly difficult when reference materials are not available. This issue underscores the importance of developing sophisticated analytical methods for the precise identification of such compounds, which are often involved in legal and clinical toxicology cases. Advanced techniques, including mass spectrometry and UV spectroscopy, have been employed to distinguish between these substances effectively (Elliott et al., 2013).
Structural Characterization and Crystal Analysis
The compound has also been a focus in the study of intermolecular interactions within crystal structures. Research into similar indole derivatives has provided insights into the atomic interactions and the stabilization effects within their crystal lattice. Such studies are fundamental for understanding the chemical and physical properties of these compounds, which can influence their biological activity and solubility. Advanced techniques like X-ray crystallography, NMR, and DFT analyses offer comprehensive insights into the molecular and electronic structures of indole derivatives, facilitating the design and synthesis of new compounds with desired properties (Barakat et al., 2017).
Synthesis and Chemical Transformation
Research into the synthesis and functionalization of indole derivatives, including 1-Isopropyl-1H-indole-3,5,6-triol, has been a key area of interest. The development of novel synthetic routes and functionalization techniques for indole compounds is crucial for expanding their application in pharmaceuticals and materials science. These studies not only contribute to the field of organic synthesis but also provide valuable methodologies for the creation of indole-based compounds with potential biological activities. Investigations into catalyst-free conditions, green chemistry approaches, and novel reaction mechanisms are part of this research endeavor, aiming at more efficient, sustainable, and versatile synthesis strategies (Chen et al., 2014).
Biological Activity and Pharmaceutical Applications
Indole derivatives, including 1-Isopropyl-1H-indole-3,5,6-triol, are studied for their potential biological and pharmaceutical applications. The indole moiety is a common structural feature in many natural products and pharmaceuticals, known for a wide range of biological activities. Research in this area focuses on synthesizing novel indole derivatives and evaluating their biological activities, such as antimicrobial, anti-inflammatory, and neuroprotective effects. These studies are crucial for the discovery and development of new drugs and therapeutic agents based on the indole scaffold (Rathod et al., 2008).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .
Propriétés
IUPAC Name |
1-propan-2-ylindole-3,5,6-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRIJODCJMPIOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-indole-3,5,6-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)
